molecular formula C24H23F3N4O2 B14961969 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14961969
M. Wt: 456.5 g/mol
InChI Key: KAGXZJKVICUJDO-UHFFFAOYSA-N
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Description

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, an oxo group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of imidazole derivatives and appropriate acylating agents can lead to the formation of the imidazo[1,2-a]benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]quinolines
  • Imidazo[1,2-a]pyrazines

Uniqueness

Compared to similar compounds, 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the cyclohexyl group and the trifluoromethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23F3N4O2

Molecular Weight

456.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)15-7-6-8-16(13-15)28-21(32)14-20-22(33)30(17-9-2-1-3-10-17)23-29-18-11-4-5-12-19(18)31(20)23/h4-8,11-13,17,20H,1-3,9-10,14H2,(H,28,32)

InChI Key

KAGXZJKVICUJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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